molecular formula C22H21F3N4O3 B4513830 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one

Cat. No.: B4513830
M. Wt: 446.4 g/mol
InChI Key: BSBUFGFUXNXLPM-UHFFFAOYSA-N
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Description

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one is a synthetic compound belonging to the quinolone class of chemicals This compound is characterized by its unique structure, which includes multiple fluorine atoms, a methoxy group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoline ring or the piperazine moiety.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different pharmacological properties.

Scientific Research Applications

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of fluorine atoms enhances its binding affinity and potency .

Comparison with Similar Compounds

Similar Compounds

    Fleroxacin: A fluoroquinolone antibiotic with a similar quinoline structure.

    Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

    Ofloxacin: A racemic mixture of two enantiomers with antibacterial properties.

Uniqueness

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one is unique due to its specific substitution pattern, which includes multiple fluorine atoms, a methoxy group, and a piperazine ring.

Properties

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3/c1-32-21-16(24)12-14-19(18(21)25)29(7-5-23)13-15(20(14)30)22(31)28-10-8-27(9-11-28)17-4-2-3-6-26-17/h2-4,6,12-13H,5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBUFGFUXNXLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)N3CCN(CC3)C4=CC=CC=N4)CCF)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one
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6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one
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6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one
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6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one
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6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one
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6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}quinolin-4(1H)-one

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